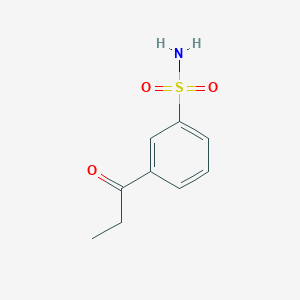

3-Propionylbenzenesulfonamide

説明

3-Propionylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a propionyl (CH₂CH₂CO-) substituent at the 3-position of the benzene ring. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore, contributing to hydrogen bonding and electrostatic interactions with biological targets, such as carbonic anhydrases or tyrosine kinases .

The synthesis of 3-propionylbenzenesulfonamide derivatives typically involves coupling reactions between substituted benzene sulfonyl chlorides and amines or other nucleophiles. For example, Shelke et al. (2025) optimized peptide coupling conditions to synthesize structurally related N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide derivatives, prioritizing high yields, reproducibility, and cost-effective reagents (Table 1, ).

特性

分子式 |

C9H11NO3S |

|---|---|

分子量 |

213.26 g/mol |

IUPAC名 |

3-propanoylbenzenesulfonamide |

InChI |

InChI=1S/C9H11NO3S/c1-2-9(11)7-4-3-5-8(6-7)14(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) |

InChIキー |

SPAVECFGRZAWSI-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)C1=CC(=CC=C1)S(=O)(=O)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological and physicochemical properties of benzenesulfonamide derivatives are heavily influenced by substituents at the 3-position. Below is a comparative analysis of 3-propionylbenzenesulfonamide and its analogs:

Key Findings:

Substituent Effects on Activity: The indoline-1-carbonyl group in derivatives 5a-g demonstrated potent anticancer activity (IC₅₀: 1.5–8.2 μM), attributed to its ability to engage in π-π stacking with hydrophobic enzyme pockets . Acetyl-substituted analogs exhibit stronger carbonic anhydrase inhibition but may suffer from rapid metabolic clearance due to their polarity.

Synthetic Efficiency :

- Shelke et al. achieved yields of 60–92% for 5a-g using peptide coupling reagents like HATU, avoiding costly catalysts (Table 1, ). Propionyl derivatives might require similar conditions, though reaction times or purification steps could vary due to differences in substituent reactivity.

Physicochemical Properties: Propionyl’s longer alkyl chain compared to acetyl increases lipophilicity (calculated logP: ~1.8 vs. However, this could also elevate plasma protein binding, reducing free drug availability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。